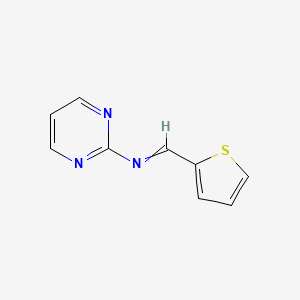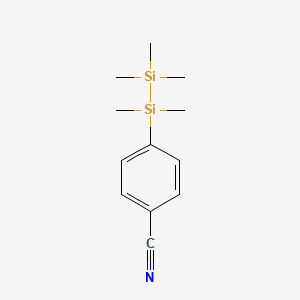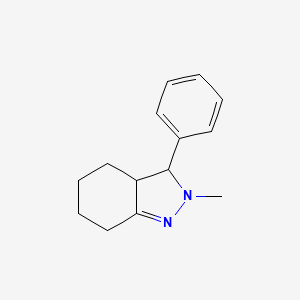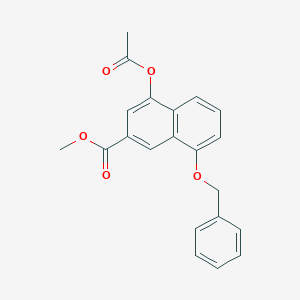![molecular formula C10H22O2Si B12543870 Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane CAS No. 151259-63-1](/img/structure/B12543870.png)
Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane is an organosilicon compound with the molecular formula C9H20OSi. It is a colorless liquid that is sensitive to moisture and has a variety of applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar applications but lacks the specific functional group present in Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane.
Trimethylsilyl ether: Another related compound with similar protective properties but different reactivity.
Trimethylsilyl acetate: Used as a reagent in organic synthesis with different functional properties.
Uniqueness
This compound is unique due to its specific functional group, which provides distinct reactivity and stability compared to other trimethylsilyl compounds. This makes it particularly useful in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
151259-63-1 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1-propan-2-yloxyprop-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-8(2)10(11-9(3)4)12-13(5,6)7/h9H,1-7H3 |
InChI Key |
HRBXGTGHQVIEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)

![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

